Revatropate
Description
Evolution of Muscarinic Receptor Ligand Design
The historical development of muscarinic receptor ligands has been marked by a progression from non-selective agents to highly subtype-selective compounds. Early muscarinic antagonists, such as atropine (B194438), exhibited broad activity across all five receptor subtypes, leading to a wide array of therapeutic applications but also significant off-target effects mdpi.com. The challenge in designing selective ligands stems from the high degree of sequence homology, particularly within the orthosteric binding sites, shared among the mAChR subtypes nih.govpnas.orgpnas.org.
Recent advancements in structural biology, including the determination of crystal structures for several mAChR subtypes, have revolutionized ligand design nih.govpnas.orgpnas.org. These structural insights, coupled with sophisticated computational modeling and quantitative structure-activity relationship (QSAR) studies, have enabled a more rational, structure-guided approach to developing molecules that can discriminate between receptor subtypes pnas.orgpnas.orgresearchgate.net. The primary goal of this evolution in design is to achieve greater therapeutic efficacy by targeting specific physiological or pathological processes mediated by individual mAChR subtypes, while simultaneously minimizing dose-limiting side effects associated with non-selective blockade mdpi.comacs.orgnih.gov. This pursuit of selectivity is a cornerstone of modern preclinical drug discovery.
Contextualizing Selective Antimuscarinic Agents in Preclinical Discovery
Selective antimuscarinic agents represent a critical advancement in targeting the cholinergic system for therapeutic benefit. By preferentially blocking specific mAChR subtypes, these compounds aim to isolate the desired pharmacological effect while avoiding unwanted actions mediated by other subtypes. For instance, non-selective blockade of M2 receptors, which are prevalent in the heart, can lead to undesirable cardiovascular effects like tachycardia mdpi.comacs.orgnih.gov. Therefore, developing agents selective for subtypes like M1 or M3, which are implicated in conditions such as chronic obstructive pulmonary disease (COPD) or gastrointestinal disorders, is paramount mdpi.comnih.govresearchgate.netfrontiersin.org.
Preclinical discovery of selective antimuscarinic agents involves a multi-stage process. Initial stages typically include in vitro assays to determine binding affinities (e.g., Ki values) and functional activities (e.g., IC50 values) against all mAChR subtypes. This allows for the calculation of selectivity ratios, quantifying the compound's preference for one subtype over others mdpi.comnih.govarxiv.org. Promising candidates then proceed to in vivo studies using animal models to assess their efficacy, pharmacokinetic properties, and potential for adverse effects in a more complex biological system pnas.orgacs.orgnih.govnih.gov. Compounds like darifenacin, which exhibits selectivity for M3 receptors, and novel series of M4-selective antagonists being explored for movement disorders, exemplify the progress in this field acs.orgnih.govnih.gov. Revatropate (B1680566) is recognized as one such novel antimuscarinic agent developed with a specific selectivity profile.
Overview of this compound in Cholinergic System Research
This compound is a muscarinic antagonist that has garnered attention for its specific pharmacological profile, particularly its selectivity for M1 and M3 receptor subtypes mdpi.comnih.govncats.io. Research indicates that this compound exhibits approximately 50-fold greater selectivity for M1 and M3 receptors compared to the M2 subtype, as demonstrated in studies using guinea pig trachea and rabbit vas deferens nih.govresearchgate.net. This selectivity translates to significant therapeutic potential, especially in conditions where M3 receptor-mediated smooth muscle contraction is a key pathological feature, such as airway obstructive diseases.
In vivo studies have corroborated this selectivity, showing that this compound can produce bronchodilator activity without eliciting adverse effects on heart rate nih.govresearchgate.netkarger.com. Furthermore, unlike non-selective agents such as ipratropium (B1672105), this compound has been shown not to potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This suggests that its selective blockade allows for the preservation of functional inhibitory autoreceptors, which play a role in regulating acetylcholine (B1216132) release nih.govresearchgate.netkarger.com. Early clinical studies in patients with chronic obstructive airway disease (COAD) have indicated that inhaled this compound is an effective bronchodilator and is well tolerated nih.govkarger.com. The compound has also been investigated in preclinical models, such as in horses suffering from heaves, where it demonstrated improvements in airway function researchgate.netnih.gov. This compound is often administered or studied in its hydrochloride salt form, enhancing its solubility and formulation properties ontosight.ai.
This compound Selectivity Profile
The development of selective muscarinic receptor antagonists like this compound is crucial for targeted therapeutic interventions. The following table summarizes the known selectivity of this compound for M1 and M3 receptors relative to the M2 subtype, based on available preclinical research.
| Receptor Subtype | Selectivity Ratio (vs. M2) | Notes |
| M1 | ~50-fold | This compound demonstrates approximately 50-fold greater affinity/activity for M1 receptors compared to M2 receptors nih.govresearchgate.net. |
| M3 | ~50-fold | This compound demonstrates approximately 50-fold greater affinity/activity for M3 receptors compared to M2 receptors nih.govresearchgate.net. |
| M2 | 1-fold (Reference) | M2 receptors serve as the reference point for assessing this compound's selectivity. |
| M4 | Not specified | The provided literature does not specify the selectivity of this compound for M4 receptors relative to M2. |
| M5 | Not specified | The provided literature does not specify the selectivity of this compound for M5 receptors relative to M2. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXACJMXDYPFDB-KMEZTADASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Biology of Revatropate
Synthesis of Key Intermediates: (R)-3-Quinuclidinol
The production of enantiomerically pure (R)-3-quinuclidinol is a critical step in the synthesis of Revatropate (B1680566) and other related pharmaceuticals researchgate.netnih.govacs.orgmdpi.comnih.gov. Historically, racemic mixtures of 3-quinuclidinol (B22445) have been resolved using chemical or enzymatic methods, which inherently limit the theoretical yield to 50% researchgate.net. More efficient synthetic strategies have focused on direct stereoselective synthesis.
Biocatalytic approaches have emerged as a powerful tool for producing chiral alcohols like (R)-3-quinuclidinol with high enantiomeric excess (ee) researchgate.netnih.govacs.orgmdpi.comnih.gov. Enzymes such as 3-quinuclidinone reductases (RrQR from Rhodotorula rubra and AtQR from Agrobacterium tumefaciens) catalyze the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol, often utilizing cofactors like NADPH or NADH researchgate.netnih.govmdpi.comnih.gov. These enzymatic processes offer advantages such as mild reaction conditions, high chemo-, regio-, and stereoselectivity, and reduced waste compared to traditional chemical synthesis nih.govacs.org.
Chemical Biology and Pharmacological Activity
This compound functions as a muscarinic receptor antagonist, meaning it blocks the action of acetylcholine (B1216132), the endogenous ligand, at these receptors ontosight.ai. Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that play vital roles in various physiological processes, including smooth muscle contraction, glandular secretions, and central nervous system functions frontiersin.orgcardiff.ac.uk. By antagonizing these receptors, this compound has potential therapeutic applications in conditions affecting the gastrointestinal tract and respiratory system ontosight.ai. It is also noted as an anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD) mdpi.comhodoodo.com. Computational predictions suggest this compound may interact with muscarinic M1, M2, and M3 receptor subtypes acs.org.
Structure–activity Relationship Sar Studies for Muscarinic Antagonism
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. This process allows for the identification of key functional groups responsible for a compound's pharmacological effects and guides the design of more potent, selective, and effective drug candidates gardp.orgsysrevpharm.orgwikipedia.orgoptibrium.com.
For muscarinic antagonists, the core structure often includes a basic amine, typically within a cyclic or bicyclic system, and an ester or ether linkage connecting to an aromatic moiety. The (3R)-1-azabicyclo(2.2.2)oct-3-yl ester group present in Revatropate (B1680566) is a critical component contributing to its muscarinic antagonist activity ontosight.ai. This quinuclidine (B89598) scaffold is a well-established feature in many muscarinic receptor ligands researchgate.netnih.govacs.orgmdpi.comnih.gov.
The benzeneacetic acid portion of this compound, with its alpha-substitutions, also plays a significant role. The presence of an alpha-(hydroxymethyl) group and an alpha-(2-((R)-methylsulfinyl)ethyl) group, along with the specific stereochemistry indicated in its IUPAC name, are likely critical determinants of its binding affinity and antagonist profile at muscarinic receptors ontosight.aihodoodo.com. SAR studies in related muscarinic antagonists have shown that modifications to the ester group, the aromatic ring, and the basic amine moiety can significantly alter potency and selectivity across the M1-M5 receptor subtypes frontiersin.orgcardiff.ac.ukresearchgate.netarvojournals.orgdiva-portal.org. While specific detailed SAR data for this compound is not extensively published in the provided search results, its structure suggests that these elements are key to its pharmacological action.
Optimization of Molecular Frameworks for Receptor Selectivity
Receptor Binding Kinetics and Affinity Characterization
Determination of Dissociation Constants and Binding Profiles
Understanding the binding affinity and selectivity of a drug is fundamental to its pharmacological characterization. Dissociation constants (KD) quantify the strength of the interaction between a ligand (such as this compound) and its target receptor. A lower KD value indicates a higher binding affinity, signifying a tighter and more stable interaction elifesciences.orgpharmacologycanada.orgmalvernpanalytical.com. Binding profiles describe the affinity of a compound across a range of receptor subtypes, revealing its selectivity.
This compound has demonstrated a distinct selectivity profile, showing approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype in preclinical studies using guinea pig trachea and rabbit vas deferens nih.govkarger.com. This selectivity translates to in vivo effects, such as bronchodilation without significant impact on heart rate, which is primarily mediated by M2 receptors nih.gov. While specific quantitative KD values for this compound across all muscarinic receptor subtypes are not detailed in the provided literature, its classification as a selective M1 and M3 antagonist cambridge.org implies defined affinity differences. The development of subtype-selective muscarinic antagonists, such as this compound, aims to achieve therapeutic effects by targeting specific receptor populations while minimizing off-target interactions cambridge.org.
Table 1: Receptor Selectivity Profile of this compound
| Receptor Subtype | Selectivity/Affinity (Relative) | Primary Associated G-Protein |
| M1 | Selective Antagonist | Gq/11 |
| M2 | Lower Affinity | Gi/o |
| M3 | Selective Antagonist | Gq/11 |
| M4 | (Not specified) | Gi/o |
| M5 | (Not specified) | Gq/11 |
Citations: nih.govkarger.comcambridge.orgguidetopharmacology.org
Intracellular Signal Transduction Pathways
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are members of the G-protein coupled receptor (GPCR) superfamily guidetopharmacology.orgwikipedia.org. Upon binding of acetylcholine or other ligands, these receptors undergo conformational changes that enable them to interact with intracellular heterotrimeric G proteins wikipedia.orgnih.govnih.govcecam.org. This interaction initiates a cascade of intracellular events, often involving the generation of second messengers, which ultimately mediate the cellular response fiveable.meslideshare.netnih.govmhmedical.comauctoresonline.org. This compound, as a muscarinic antagonist, acts by binding to these receptors and preventing their activation, thereby blocking the initiation of these downstream signaling pathways wikipedia.org.
G-Protein Coupling Mechanisms Associated with Muscarinic Receptor Activation
The five known muscarinic receptor subtypes (M1-M5) exhibit differential coupling to specific G protein families. Generally, M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins guidetopharmacology.org. Activation of Gq/11-coupled receptors typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) guidetopharmacology.orgwikipedia.org. Conversely, Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comresearchgate.net. This compound's antagonism of M1 and M3 receptors signifies its ability to block the activation of Gq/11 proteins associated with these subtypes, thereby preventing the downstream signaling events mediated by these pathways cambridge.org.
Analysis of Second Messenger Modulation (e.g., Phospholipase C, cAMP)
The modulation of second messengers is a critical aspect of muscarinic receptor signaling. This compound's selective antagonism of M1 and M3 receptors directly impacts the pathways involving these subtypes. Activation of M1 and M3 receptors typically leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG wikipedia.orgwikipedia.orgabcam.com. These molecules then act as second messengers, with IP₃ mediating the release of intracellular calcium (Ca²⁺) and DAG activating protein kinase C (PKC) auctoresonline.orgwikipedia.org. Research indicates that this compound exhibits "some inhibitory activity on phospholipases" gccpo.org, suggesting a direct interference with the PLC pathway. By blocking M1 and M3 receptors, this compound prevents the activation of PLC and the subsequent increase in IP₃, DAG, and intracellular Ca²⁺ levels.
In contrast, M2 and M4 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to a reduction in cAMP levels mdpi.comresearchgate.net. While this compound exhibits lower affinity for M2 receptors, its primary action is on M1 and M3, thus its direct impact on cAMP modulation is less pronounced compared to its effect on the PLC pathway.
Table 2: Second Messenger Modulation Affected by this compound's Antagonism
| Receptor Subtype Targeted by this compound | Primary G-Protein Coupling | Key Second Messenger Pathways Affected by Activation | This compound's Action | Effect on Second Messenger Levels | Downstream Cellular Response (Prevented by this compound) |
| M1, M3 | Gq/11 | Phospholipase C (PLC) pathway | Antagonism | Inhibition of ↑ IP₃, ↑ DAG, ↑ Ca²⁺ | Smooth muscle contraction, glandular secretion, PKC activation |
| M2 | Gi/o | Adenylyl Cyclase (AC) pathway | Lower Affinity/Less Targeted | Less impact on ↓ cAMP | (Less affected compared to M1/M3) |
Citations: nih.govcambridge.orgguidetopharmacology.orgwikipedia.orgmdpi.comabcam.comgccpo.org
Investigation of Downstream Cellular Responses
List of Compounds Mentioned:
this compound
Acetylcholine (ACh)
Oxitropium
Tiotropium
Darifenacin
Pirenzepine
Scopolamine
Atropine
In Vitro Pharmacological Studies in Tissue Preparations
Studies in Guinea Pig Trachea
No publicly available research data was found describing the in vitro pharmacological effects of this compound on isolated guinea pig tracheal preparations. Such studies are crucial for characterizing a compound's direct effects on airway smooth muscle tone, including potential bronchodilatory or bronchoconstrictor activity. Typically, these investigations involve mounting tracheal ring preparations in an organ bath and measuring isometric tension changes in response to the compound.
Investigations in Rabbit Vas Deferens
There is no available information from in vitro studies investigating the activity of this compound on the rabbit vas deferens. This tissue is often used in pharmacological studies to characterize a compound's effects on smooth muscle contraction, particularly in relation to adrenergic and other neurotransmitter systems.
Assessment of Functional Antagonism in Isolated Organ Systems
A comprehensive search did not yield any studies on the functional antagonism of this compound in isolated organ systems. This type of assessment is critical to understanding how a compound interacts with and potentially inhibits the physiological effects of endogenous signaling molecules at the tissue level.
In Vivo Studies in Animal Models (Non-Human)
Bronchodilator Activity in Anesthetized Guinea Pigs
No specific data from in vivo studies on the bronchodilator activity of this compound in anesthetized guinea pigs were found in the public domain. These types of studies are essential for evaluating a compound's potential as a respiratory therapeutic by measuring its effects on airway resistance and lung function in a living organism, often after inducing bronchoconstriction with agents like histamine (B1213489) or methacholine.
Respiratory Function Studies in Conscious Dogs
There is no publicly available research detailing respiratory function studies of this compound in conscious dogs. Such studies would provide valuable insights into the compound's integrated physiological effects on the respiratory system in a non-anesthetized state, which is more representative of a clinical setting.
Evaluation in Equine Heaves Models
This compound has been evaluated for its bronchodilator activity in horses affected with heaves, also known as recurrent airway obstruction (RAO). nih.govucalgary.ca Studies were designed to assess its efficacy in attenuating airway obstruction, a primary characteristic of this condition. nih.govresearchgate.net In controlled dose-escalation studies involving horses with heaves, inhaled this compound was compared against both a negative control (saline) and a positive control, ipratropium bromide. nih.govmadbarn.com
The research demonstrated that this compound induced a rapid and significant improvement in airway function within one hour of administration. nih.govresearchgate.net When comparing its efficacy to ipratropium, both compounds showed similar effects on improving airway function. madbarn.com However, a notable finding was that only this compound led to a significant improvement in the clinical scores related to breathing effort. nih.govmadbarn.com Specifically, it improved the combined clinical score at the one-hour mark and the abdominal score within the first three hours post-administration. nih.govresearchgate.net Further investigation into the duration of action showed that some markers of airway function remained improved for five to six hours after this compound administration. nih.gov
Table 1: Summary of this compound Effects in Equine Heaves Model
| Parameter Assessed | Finding | Citation |
|---|---|---|
| Airway Function | Rapid and significant improvement within 1 hour. | nih.govresearchgate.net |
| Efficacy Comparison | Similar improvement in airway function to ipratropium. | madbarn.com |
| Clinical Breathing Score | Significant improvement in combined clinical score and abdominal score. | nih.gov |
| Duration of Action | Improved airway function indices for 5 to 6 hours. | nih.gov |
Assessment of Systemic Physiological Effects in Preclinical Species
Table 2: Observed Systemic Physiological Effects of this compound in Horses
| System/Parameter | Observation | Citation |
|---|---|---|
| Gastrointestinal | Reduced gastrointestinal sound score in some horses at high doses. | nih.govresearchgate.net |
| Ocular (Iris Function) | No significant effect observed. | nih.govmadbarn.com |
| Mucous Membranes | Tacky mucous membranes observed in some horses at high doses. | nih.govresearchgate.net |
Advanced In Vitro Biological Assays for Target Identification
The identification of specific molecular targets is fundamental in drug discovery. This compound is known as a selective antagonist for M₁ and M₃ muscarinic receptors. nih.gov Advanced in vitro biological assays are the primary tools used to identify and characterize the interaction of compounds like this compound with their biological targets.
Cell-based functional assays are indispensable for investigating the biological activity of a compound within a cellular environment. americanpeptidesociety.org These assays measure the downstream consequences of a ligand binding to its target, such as changes in second messenger levels, protein-protein interactions, or gene expression. youtube.com For a compound like this compound, which targets G protein-coupled receptors (GPCRs), functional assays could involve measuring changes in intracellular calcium or cyclic AMP levels following receptor activation or inhibition. youtube.com
These assays are typically conducted using engineered cell lines that stably or transiently express the target receptor. nih.gov Reporter gene assays are a common technique where the activation of a signaling pathway leads to the expression of a reporter protein, such as luciferase, which can be easily quantified. americanpeptidesociety.org This approach allows for the characterization of a compound as an agonist, antagonist, or allosteric modulator. youtube.com The advantage of using mammalian cell-based assays is that protein-protein interactions and compound activity can be studied in a more physiologically relevant context, accounting for factors like cell permeability. nih.govnih.gov
High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. nih.gov For identifying ligands for targets like the muscarinic receptors affected by this compound, HTS is a foundational technology. nih.gov The process is automated and designed to perform millions of pharmacological tests in a short period. nih.gov
A common HTS method for GPCRs is the fluorescence polarization (FP) assay. researchgate.net This technique measures the binding of a fluorescently labeled ligand to the target receptor. arxiv.org When a compound from the library displaces the labeled ligand, a change in the polarization of the emitted light is detected, indicating a binding event. arxiv.org This method is robust, cost-effective, and can be adapted to a high-throughput format using 384- or 1536-well plates. researchgate.netarxiv.org Hits from the primary HTS are then subjected to further validation and characterization to confirm their activity and determine their potency. researchgate.net
Advanced Analytical and Formulation Research Methodologies
Solid-State Characterization Methodologies for Revatropate (B1680566) Forms
The physical form of an active pharmaceutical ingredient (API) is critical to its stability, manufacturability, and performance. For this compound hydrobromide, particularly in formulations intended for inhalation, extensive solid-state characterization is a key area of research.
The degree of crystallinity and the presence of amorphous (disordered) regions in this compound hydrobromide powder are critical quality attributes that are investigated using a suite of complementary analytical techniques. Mechanical processing, such as micronization, can introduce energy into the material, leading to the formation of amorphous regions on the particle surface. nih.gov These regions are thermodynamically unstable and can significantly impact the powder's physical stability. ucl.ac.uk
Research studies have utilized Dynamic Vapor Sorption (DVS) and isothermal microcalorimetry to assess the recrystallization of these disordered regions. researchgate.net DVS is employed to qualitatively evaluate the interaction of the powder with moisture, as water can act as a plasticizer, reducing the glass transition temperature and facilitating the conversion from an amorphous to a more stable crystalline state. google.com Isothermal microcalorimetry offers a quantitative measure of the energy released during this recrystallization process, allowing for the determination of the amount of amorphous content. nih.gov For instance, studies have shown that micronized this compound hydrobromide recrystallizes at a relative humidity (RH) greater than 30%. nih.gov
While techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Raman Spectroscopy (FT-Raman) are commonly used to determine crystallinity in pharmaceutical powders, the low levels of amorphous content generated during milling often require more sensitive methods like DVS and isothermal microcalorimetry for accurate detection and quantification. nih.gov
Table 1: Techniques for Solid-State Characterization of this compound
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| Dynamic Vapor Sorption (DVS) | Qualitative assessment of recrystallization of amorphous content by monitoring moisture sorption and desorption. | Used to compare the physical stability of freshly prepared versus aged micronized material. researchgate.net |
| Isothermal Microcalorimetry | Quantitative measurement of the heat flow associated with the recrystallization of disordered regions. | Enabled correlation between micronization energy and the level of disorder; detected recrystallization at RH >30%. nih.gov |
| Microscopy (e.g., Scanning Electron) | Visualization of particle morphology and agglomeration. | Observed agglomeration of micronized particles under uncontrolled storage conditions. researchgate.net |
| Laser Diffraction | Measurement of particle size distribution. | Used to study the extent of agglomeration in micronized powders. researchgate.net |
| X-Ray Powder Diffraction (XRPD) | General characterization of crystalline structure. | A standard technique for assessing the solid-state form of pharmaceuticals. core.ac.uk |
Micronization is a critical process used to reduce the particle size of APIs to a range suitable for specific delivery routes, such as inhalation. However, this high-energy process significantly alters the physicochemical properties of the powder. Research on this compound hydrobromide has shown that micronization generates disordered or amorphous regions on the particle surfaces. google.com
This induced disorder is a key factor behind the observed agglomeration of micronized this compound hydrobromide particles, particularly when stored under uncontrolled humidity conditions. researchgate.net The extent of this agglomeration is directly dependent on the energy of the micronization process; higher energy input leads to a greater degree of disorder and, consequently, a higher propensity for agglomeration. nih.gov This phenomenon is attributed to the recrystallization of the unstable amorphous regions, which can cause particles to fuse together. researchgate.net Studies have established a clear correlation between the energy used during micronization and the level of disorder created within the powder. researchgate.net
The dynamic nature of these mechanically activated surfaces means that the powder's properties can change over time. google.com This highlights the importance of controlling both the micronization process parameters and the subsequent storage environment to ensure consistent powder characteristics. researchgate.net
The physical stability of this compound hydrobromide is investigated under controlled conditions of temperature and humidity to understand and predict its behavior during storage and use. The primary instability concern for the micronized material is the physical transformation of amorphous regions to a crystalline state. ucl.ac.uk
Studies have demonstrated that this recrystallization is highly dependent on humidity. researchgate.net The agglomeration of micronized particles, a direct consequence of this instability, was found to be influenced by the storage humidity. researchgate.net Interestingly, a comparison of DVS profiles for freshly prepared and aged micronized this compound hydrobromide suggested that the aged material possesses increased physical stability. researchgate.net This is likely due to the initial, rapid recrystallization of the most unstable surface regions, leading to a more stable final solid-state form. By intentionally conditioning the powder under specific temperature and humidity, the conversion of amorphous content can be controlled, potentially leading to a more stable product. nih.gov
Analytical Techniques for Quantitative Assessment in Research Samples
Accurate and precise analytical methods are essential for confirming the identity, purity, and concentration of this compound in various research samples, from the API itself to complex biological matrices.
The purity of this compound is critical, and this includes control over stereochemistry, as the desired pharmacological activity resides in a specific enantiomer. The synthesis of this compound involves the chiral building block (R)-3-quinuclidinol. acs.org Therefore, controlling the enantiomeric purity of this precursor is a crucial step in ensuring the purity of the final API.
A sensitive, validated high-performance liquid chromatography (HPLC) method has been developed for the separation and quantification of the unwanted 3-(S)-quinuclidinol enantiomer in the 3-(R)-quinuclidinol precursor. researchgate.net This method utilizes a chiral stationary phase and pre-column derivatization to achieve excellent separation. researchgate.net Identity confirmation of the derivatized enantiomers has been performed using mass spectrometry (MS) and tandem mass spectrometry (MS/MS), which provides characteristic fragmentation patterns. researchgate.net For general analysis, liquid chromatography-mass spectrometry (LC-MS) is a standard technique used for the characterization of such pharmaceutical compounds. google.com
Table 2: HPLC Method for Chiral Purity of this compound Precursor
| Parameter | Condition |
|---|---|
| Analyte | 3-(S)-quinuclidinol in 3-(R)-quinuclidinol |
| Technique | Normal Phase HPLC with pre-column derivatization |
| Column | Chiralpak IC |
| Mobile Phase | Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v) |
| Detection | UV at 230 nm |
| Resolution | > 11.4 between enantiomer derivatives |
Data sourced from a study on the precursor to this compound. researchgate.net
In preclinical research, the quantitative determination of a drug candidate in biological fluids (e.g., plasma, blood, urine) and tissues is fundamental to understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). For small-molecule drugs like this compound, the gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific validated bioanalytical methods for this compound in preclinical matrices are not detailed in the available literature, the methodology for similar muscarinic antagonists is well-established. For example, capillary LC-MS methods have been used for the detection of Tolterodine in plasma at picomolar to nanomolar concentrations. mdpi.com LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the parent drug and its metabolites in a complex biological matrix. google.com
A typical LC-MS/MS method involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from matrix components, followed by chromatographic separation on an HPLC or UPLC system, and finally, detection by a tandem mass spectrometer. The spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. This approach enables the development of robust, accurate, and precise assays required for pharmacokinetic studies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrobromide |
| 3-(R)-quinuclidinol |
| 3-(S)-quinuclidinol |
| Diethylamine |
| Ethanol |
| n-Hexane |
| 2-Propanol |
Future Research Directions and Theoretical Applications of Revatropate
Exploration of Novel Muscarinic Receptor Subtype Interactions
The muscarinic acetylcholine (B1216132) receptor (mAChR) family comprises five subtypes (M1–M5), each coupled to distinct G proteins and mediating diverse intracellular signaling cascades wikipedia.orgmdpi.com. Revatropate (B1680566) has been characterized as a selective antagonist, particularly for the M1 and M3 subtypes ncats.io. However, a more comprehensive understanding of its interactions across the entire muscarinic receptor repertoire is warranted. Future research could focus on precisely quantifying this compound's affinity and functional activity at the M2, M4, and M5 receptor subtypes. Such investigations may reveal subtle yet significant interactions that could translate into novel therapeutic applications or inform the design of next-generation analogs with enhanced selectivity. Exploring potential allosteric modulation or the impact of this compound on receptor heteromerization could also yield deeper insights into its mechanism of action and potential for fine-tuning cholinergic signaling.
Table 1: this compound Muscarinic Receptor Subtype Interactions: Current Understanding and Future Exploration
| Muscarinic Receptor Subtype | Known Selectivity of this compound | Potential Areas for Future Investigation |
| M1 | Antagonist ncats.io | Detailed binding mode analysis; exploration of allosteric modulation; role in cognitive or gastrointestinal functions. |
| M2 | Not specified | Characterization of affinity and functional effects; investigation of roles in cardiac or central nervous system functions. |
| M3 | Antagonist ncats.io | Detailed binding mode analysis; role in smooth muscle contraction (e.g., respiratory, gastrointestinal); potential for other smooth muscle targets. |
| M4 | Not specified | Characterization of affinity and functional effects; potential roles in CNS neurotransmission and mood regulation. |
| M5 | Not specified | Characterization of affinity and functional effects; potential roles in CNS, particularly in dopaminergic pathways. |
Sources: ncats.io, wikipedia.org, mdpi.com
Development of Advanced Animal Models for Cholinergic Research
This compound has demonstrated efficacy in animal models, notably in horses suffering from recurrent airway obstruction (heaves) nih.gov. The broader field of cholinergic research utilizes various animal models to elucidate the roles of acetylcholine and its receptors in physiological and pathological processes ecronicon.netjebms.orgfrontiersin.orgelifesciences.org. Future research could benefit from the development and application of more sophisticated animal models that more accurately recapitulate human cholinergic dysfunctions. This includes employing genetic models with targeted knockouts or knock-ins of specific muscarinic receptor subtypes to dissect this compound's precise receptor interactions. Furthermore, animal models of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by cholinergic deficits ecronicon.netjebms.org, could be utilized to explore this compound's potential in mitigating cognitive impairment or offering neuroprotective effects. Investigating this compound in models of other conditions associated with cholinergic signaling, including specific gastrointestinal motility disorders or inflammatory respiratory diseases, represents another promising avenue.
Application of Computational Biology and In Silico Modeling
Computational biology and in silico modeling have become indispensable tools in modern drug discovery, offering powerful methods for predicting molecular interactions, pharmacological activity, and optimizing lead compounds nih.govuc3m.esbiotech-asia.orgpharmaceuticsconference.comavicenna-alliance.comsocietyforscience.orgmdpi.com. These approaches can significantly accelerate research and reduce experimental costs.
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are key techniques for understanding the precise interactions between drug molecules and their biological targets at an atomic level biotech-asia.orgnanobioletters.comrsc.orgfrontiersin.orgnih.govresearchgate.net. Future research on this compound could employ these methods to generate detailed three-dimensional models of its binding to various muscarinic receptor subtypes. By simulating this compound's interaction with high-resolution structural data of M1–M5 receptors, researchers can elucidate the specific binding poses, identify critical amino acid residues involved in ligand recognition, and assess the stability of these complexes over time through MD simulations. This would provide a deeper mechanistic explanation for this compound's observed subtype selectivity and could guide the rational design of novel analogs with improved potency and specificity.
Q & A
Q. What experimental models are most appropriate for preliminary evaluation of Revatropate's pharmacological activity?
Methodological Answer: Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to quantify this compound's target affinity, followed by validated animal models (e.g., disease-specific transgenic mice) to assess efficacy. Ensure dose-response curves and control groups are included to establish causality .
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
Methodological Answer: Use a staggered approach:
- Start with in silico pharmacokinetic simulations to predict therapeutic indices.
- Progress to in vivo studies with escalating doses, monitoring biomarkers (e.g., liver enzymes, renal function) and efficacy endpoints (e.g., target engagement). Include negative controls and blinded data analysis to reduce bias .
Q. What statistical methods are critical for analyzing this compound's preclinical data?
Methodological Answer: Apply ANOVA for multi-group comparisons, paired t-tests for pre-post intervention analyses, and Kaplan-Meier survival curves for longitudinal studies. Use Bonferroni corrections to address multiple comparisons, and report effect sizes with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory findings in this compound's efficacy across heterogeneous patient cohorts be systematically addressed?
Methodological Answer: Conduct stratified subgroup analyses based on biomarkers (e.g., genetic polymorphisms, disease severity). Use meta-analytical techniques to pool data from independent studies, and apply machine learning (e.g., random forests) to identify confounding variables .
Q. What strategies optimize this compound's translational potential when preclinical and clinical data diverge?
Methodological Answer:
Q. How should researchers validate this compound's off-target effects in complex biological systems?
Methodological Answer: Employ high-throughput screening (e.g., kinase profiling panels) and proteomic mass spectrometry. Cross-validate findings with CRISPR-Cas9 knockouts or siRNA silencing of suspected off-target pathways .
Q. What methodologies are essential for assessing this compound's long-term safety in chronic disease models?
Methodological Answer: Implement longitudinal studies with intermittent toxicity panels (e.g., hematological, histological). Use telemetry for real-time physiological monitoring and conduct necropsies to evaluate organ-specific effects. Compare results against established safety thresholds .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in this compound studies when protocols vary across labs?
Methodological Answer:
Q. What frameworks best address ethical considerations in this compound trials involving human biospecimens?
Methodological Answer: Follow PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to define study scope. Obtain informed consent for secondary biomarker analyses and anonymize data using unique identifiers. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How should conflicting results from multi-omics studies of this compound's mechanism be reconciled?
Methodological Answer: Integrate transcriptomic, metabolomic, and proteomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply systems biology modeling (e.g., weighted correlation networks) to identify hub nodes driving observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
